N-(4-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine-based acetamide derivative with a complex heterocyclic framework. Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group, a 7-(4-methylphenyl) moiety, and a sulfanyl-linked acetamide group terminating in a 4-chlorophenyl ring.
The synthesis of analogous compounds typically involves nucleophilic substitution reactions. For example, describes a related synthesis where a thiol-containing intermediate reacts with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol under reflux, yielding the target compound in 85% purity after recrystallization .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-20(18(12-30-21)15-6-4-14(2)5-7-15)26-23(27)31-13-19(28)25-17-10-8-16(24)9-11-17/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGPMWUYGADGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl and methylphenyl groups. The final step involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
-
Building Block for Drug Development
- N-(4-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide serves as a critical intermediate in the synthesis of more complex pharmaceutical compounds. Its thieno[3,2-d]pyrimidine structure is often utilized in the design of new drugs targeting various diseases, including cancer and infectious diseases.
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Antimicrobial Activity
- Compounds related to thieno[3,2-d]pyrimidines have been investigated for their antimicrobial properties. Studies suggest that derivatives of this compound may exhibit significant activity against bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents.
- Anti-Cancer Properties
Biological Applications
- Biological Probes
- Mechanism of Action Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on various thieno[3,2-d]pyrimidine derivatives demonstrated promising antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the chlorophenyl group significantly influenced the antibacterial potency of the compounds.
Case Study 2: Anti-Cancer Activity
Research published in a peer-reviewed journal highlighted the anti-cancer effects of thieno[3,2-d]pyrimidine derivatives on human breast cancer cell lines. The study found that these compounds induced apoptosis through caspase activation pathways, suggesting their potential as chemotherapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared to the following analogs (Table 1):
Structural Variations and Implications
Core Heterocycle Modifications: The target compound and most analogs share a thieno[3,2-d]pyrimidin-4-one core. However, describes a pyrrolo[3,2-d]pyrimidine derivative with a carboxylate group, which introduces different electronic properties due to the pyrrole ring fusion .
Substituent Effects: 3-Position: The ethyl group in the target compound may enhance lipophilicity compared to methyl or phenylamino substituents in analogs (e.g., Compound 24 in ) . Acetamide Terminal Group: The 4-chlorophenyl terminus in the target compound differs from 4-methylphenyl () or pyridinyl (), altering hydrogen-bonding capacity and solubility .
Synthetic Efficiency :
- The target compound’s inferred 85% yield () surpasses the 73% yield of Compound 24 (), suggesting superior reaction efficiency in sulfanyl-acetamide coupling .
Physicochemical and Spectroscopic Properties
- Melting Points : Compound 24 () exhibits a melting point of 143–145°C, while data for the target compound are unavailable. Lower melting points in analogs may correlate with reduced crystallinity .
- Spectroscopic Data : IR and NMR profiles (e.g., C=O stretches at 1,730 cm⁻¹ in ) are consistent across acetamide derivatives, though substituent-specific shifts (e.g., aromatic protons in the 4-chlorophenyl group) would distinguish the target compound .
Crystallographic Insights
- highlights the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide derivatives, revealing planar thienopyrimidine cores and hydrogen-bonded networks. These findings suggest that the target compound’s 3-ethyl and 7-(4-methylphenyl) groups may disrupt packing efficiency compared to diaminopyrimidine analogs .
Biological Activity
N-(4-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-chlorophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide, with a molecular formula of C23H22ClN3O2S2 and a molecular weight of approximately 470 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-chlorophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Molecular Formula | C23H22ClN3O2S2 |
| Molecular Weight | 470 g/mol |
| CAS Number | 1040632-52-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine core allows for binding interactions that can modulate enzyme activities or alter receptor signaling pathways. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Antioxidant Activity : Potentially exhibits antioxidant properties that protect against oxidative stress.
In Vitro Studies
Recent studies have demonstrated the biological activity of similar thieno[3,2-d]pyrimidine derivatives. For instance:
- Cholinesterase Inhibition : Some derivatives showed moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10.4 μM to 24.3 μM .
- Antioxidant Potential : Compounds within this class have been evaluated for their antioxidant capabilities, suggesting a protective role against cellular damage .
Case Studies
A notable study evaluated the biological activities of various thienopyrimidine derivatives, reporting that modifications in substituents significantly influenced their inhibitory effects on AChE and BChE. The presence of electron-withdrawing groups enhanced activity, while electron-donating groups reduced it .
Pharmacological Implications
The potential pharmacological applications of this compound include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
